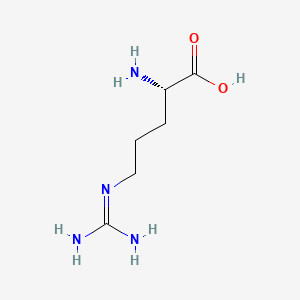

DL-Arginine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.82X10+5 mg/l @ 25 °C

182 mg/mL at 25 °C

Soluble in water; Insoluble in ether

Slightly soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

DL-Arginine is a racemic mixture comprising equal parts of the proteinogenic L-arginine and its unnatural D-enantiomer. While L-arginine is ubiquitous in biological systems and widely procured as a standard biochemical reagent, DL-Arginine is specifically selected for its distinct solid-state properties, altered solubility profile, and utility as a racemic substrate[1]. In industrial and advanced laboratory settings, it serves as a critical starting material for chiral resolution processes, the synthesis of unique coordination polymers, and the cost-effective biocatalytic production of pure D-arginine. Its behavior as an 'anticonglomerate' with lower aqueous solubility than its pure enantiomers makes it a specialized material rather than a generic biological buffer.

Substituting DL-Arginine with the highly abundant L-Arginine fundamentally disrupts processes reliant on crystal engineering, chiral separation, or specific physical properties. Because the racemate crystallizes differently—often forming heterochiral dimers with distinct hydrogen-bonding networks—its thermodynamic solubility, melting behavior, and coordination chemistry with transition metals diverge significantly from the pure L-enantiomer [1]. For example, in the synthesis of metal-organic frameworks or antimicrobial coordination polymers, the chirality of the ligand dictates the final polymeric topology [2]. Furthermore, processes designed to isolate D-arginine via asymmetric enzymatic degradation strictly require the racemic mixture as the substrate; using L-arginine would yield no target product [3].

References

- [1] Separation of Enantiomers of the Chiral Arginine System: Solid-Phase Characterization, Solubility Phase Diagrams, and Preferential Crystallization. ACS Omega 2025.

- [2] Mechanochemical Preparation, Solid-State Characterization, and Antimicrobial Performance of Copper and Silver Nitrate Coordination Polymers with L- and DL-Arginine and Histidine. Molecules 2023.

- [3] Enhancement of l-amino acid oxidase production by Bacillus subtilis HLZ-68 with oxygen-vector and asymmetric degradation of dl-arginine to d-arginine. Preparative Biochemistry & Biotechnology 2020.

Thermodynamic Solubility and Anticonglomerate Behavior

The solubility profile of DL-Arginine differs markedly from that of pure L-Arginine due to the extensive heterochiral hydrogen-bonding network in its solid state. Thermodynamic studies in aqueous and mixed solvent systems demonstrate that the dissolution of the racemate is more endothermic than that of the pure enantiomer [1]. Consequently, DL-Arginine exhibits significantly lower solubility compared to L-Arginine, which readily dissolves at approximately 148.7 g/L at 20 °C. This 'anticonglomerate' behavior is critical for designing precipitation and chiral resolution workflows.

| Evidence Dimension | Aqueous dissolution thermodynamics and solubility |

| Target Compound Data | Lower solubility driven by highly endothermic dissolution |

| Comparator Or Baseline | L-Arginine (high aqueous solubility, ~148.7 g/L at 20 °C) |

| Quantified Difference | Significant reduction in solubility for the racemate |

| Conditions | Aqueous and water-ethanol mixed solvent systems |

Understanding the reduced solubility of the racemate is essential for optimizing crystallization yields and selecting appropriate solvent systems in process chemistry.

Substrate Efficiency for Biocatalytic D-Arginine Production

DL-Arginine serves as an efficient, cost-effective substrate for the production of high-value D-arginine via asymmetric degradation using L-amino acid oxidase. In bioreactor studies starting with 45 g/L of DL-Arginine, the L-enantiomer is rapidly degraded (dropping by 48.2% within 9 hours), while the D-arginine concentration remains stable [1]. This yields a final product highly enriched in the D-enantiomer, recovering approximately 47% of the total initial racemate mass. This provides a scalable alternative to the direct procurement of expensive synthetic D-arginine.

| Evidence Dimension | Yield of pure D-arginine |

| Target Compound Data | ~47% recovery of D-arginine from the initial racemic mixture |

| Comparator Or Baseline | L-Arginine (0% yield of D-arginine) |

| Quantified Difference | Enables scalable D-arginine isolation from a cheap precursor |

| Conditions | 5-L fermenter using Bacillus subtilis L-amino acid oxidase |

Procuring the racemate for enzymatic resolution is vastly more cost-effective for large-scale D-arginine production than purchasing the pure unnatural enantiomer.

Topological Control in Coordination Polymers and MOFs

The stereochemistry of the arginine ligand fundamentally alters the structure of resulting metal coordination polymers. When reacted with silver nitrate, pure L-arginine forms a coordination polymer (L-Arg·Ag) with a specific asymmetric unit, whereas DL-Arginine yields a distinct, pure, moderately crystalline phase (DL-Arg·Ag) characterized by a unique 13C CPMAS NMR spectrum and different diffraction patterns [1]. The racemic ligand forces a different polymeric chain topology compared to the enantiopure ligand, directly impacting the material's structural assembly.

| Evidence Dimension | Coordination polymer phase and structural topology |

| Target Compound Data | Forms unique DL-Arg·Ag phase with distinct 13C CPMAS resonances |

| Comparator Or Baseline | L-Arginine (Forms L-Arg·Ag with different asymmetric unit) |

| Quantified Difference | Distinct crystallographic and spectroscopic phase formation |

| Conditions | Mechanochemical co-crystallization with AgNO3 |

Material scientists must procure the exact stereoisomeric form to ensure the correct topological assembly and performance of arginine-based metal-organic frameworks.

Preferential Enrichment Yields in Chiral Resolution

DL-Arginine, when crystallized as a fumarate salt (DL-ArgFum), exhibits a highly efficient far-from-equilibrium crystallization phenomenon known as preferential enrichment. By recrystallizing the racemic solid under high supersaturation, the mother liquor becomes strongly enriched in one enantiomer (>+90% enantiomeric excess), while the deposited crystals show a slight enrichment (-2% to -5% ee) in the opposite enantiomer [1]. This symmetry-breaking behavior is unique to specific racemic compounds and cannot be modeled or utilized using enantiopure L-arginine.

| Evidence Dimension | Enantiomeric excess (ee) in mother liquor |

| Target Compound Data | >+90% ee achieved via preferential enrichment |

| Comparator Or Baseline | L-Arginine (Not applicable for chiral resolution) |

| Quantified Difference | Enables >90% ee separation from a racemic baseline |

| Conditions | Crystallization of DL-arginine fumarate under high supersaturation (β > 6) |

This makes DL-Arginine a critical model compound and raw material for developing advanced, non-chromatographic chiral separation technologies.

Biocatalytic Manufacturing of D-Arginine

Utilizing DL-Arginine as a cost-effective feedstock in bioreactors with L-amino acid oxidase to selectively degrade the L-isomer, leaving high-purity D-arginine for pharmaceutical and nutritional applications [1].

Development of Antimicrobial Coordination Polymers

Procuring DL-Arginine as a racemic ligand for mechanochemical synthesis with transition metals (e.g., Cu, Ag) to engineer novel metal-organic frameworks with specific topologies not accessible via pure L-arginine [2].

Chiral Separation and Preferential Enrichment Studies

Serving as a benchmark racemic compound (often as a fumarate salt) for researching non-equilibrium crystallization techniques and designing scalable, chromatography-free enantiomer resolution processes [3].

Precipitation-Driven Industrial Formulations

Acting as a processing agent in chemical formulations where stereospecificity is not required, but the unique lower solubility and endothermic crystallization kinetics of the racemate offer processing advantages over the highly soluble L-enantiomer[4].

References

- [1] Enhancement of l-amino acid oxidase production by Bacillus subtilis HLZ-68 with oxygen-vector and asymmetric degradation of dl-arginine to d-arginine. Preparative Biochemistry & Biotechnology 2020.

- [2] Mechanochemical Preparation, Solid-State Characterization, and Antimicrobial Performance of Copper and Silver Nitrate Coordination Polymers with L- and DL-Arginine and Histidine. Molecules 2023.

- [3] Reinvestigating the Preferential Enrichment of DL-Arginine Fumarate: New Thoughts on the Mechanism of This Far from Equilibrium Crystallization Phenomenon. Molecules 2022, 27(24), 8652.

- [4] Separation of Enantiomers of the Chiral Arginine System: Solid-Phase Characterization, Solubility Phase Diagrams, and Preferential Crystallization. ACS Omega 2025.

Purity

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]

Solid

White crystals or crystalline powder; odourless

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-4.2 (LogP)

-4.20

log Kow = -4.20

Appearance

Melting Point

222 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1459 of 1707 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 248 of 1707 companies with hazard statement code(s):;

H315 (14.52%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.6%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

EXPTL USE: EXPTL DIETS GIVEN 10 DAYS AFTER WALKER 256 CARCINOSARCOMA CELLS INOCULATED INTO RATS, RESULTED IN LOWER TUMOR WEIGHTS.

EXPTL USE: L-ARGININE-HCL INCR IN VITRO MOTILITY IN SPECIMENS OF HUMAN SEMEN EXHIBITING SUBNORMAL MOTILITY. EFFECT WAS DOSE DEPENDENT.

EXPTL USE: ARGININE (1% IN DIET) GIVEN TO RATS INCR THYMIC SIZE & PREVENTED THYMIC INVOLUTION WHICH OCCURS WITH INJURY. ARGININE PROMOTED WOUND HEALING IN RATS.

For more Therapeutic Uses (Complete) data for (L)-ARGININE (6 total), please visit the HSDB record page.

Pharmacology

Arginine is an essential amino acid in juvenile humans, Arginine is a complex amino acid, often found at active site in proteins and enzymes due to its amine-containing side chain. Arginine may prevent or treat heart and circulatory diseases, combat fatigue, and stimulate the immune system. It also boosts production of nitric oxide, relaxing blood vessels, and treating angina and other cardiovascular problems. Arginine is also an important intermediate in the urea cycle and in detoxification of nitrogenous wastes. (NCI04)

ATC Code

Mechanism of Action

Pictograms

Irritant

Other CAS

74-79-3

7200-25-1

Absorption Distribution and Excretion

Metabolism Metabolites

PRODUCT OF OXIDATIVE DEAMINATION OR TRANSAMINATION OF L-ARGININE IS ALPHA-KETO-GAMMA-GUANIDOVALERIC ACID; PRODUCT OF DECARBOXYLATION IS AGMATINE. PATHWAYS & PRODUCTS OF METABOLISM: ARGININE YIELDS ORNITHINE + UREA; ARGININE YIELDS CITRULLINE + NH3; ARGININE + GLYCINE YIELDS GUANIDOACETIC ACID + ORNITHINE /FROM TABLE/

Associated Chemicals

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Cosmetics -> Antistatic

Methods of Manufacturing

It is precipitated as the flavinate from gelatin hydrolyzate in industry.

L-ARGININE MAY BE OBTAINED FROM L-ORNITHINE & CYANAMIDE IN AQ SOLN IN PRESENCE OF SOME BA(OH)2: SCHULZE, WINTERSTEIN, BER 32, 3191 (1899); Z PHYSIOL CHEM 34, 134 (1902).

General Manufacturing Information

Analytic Laboratory Methods

CERTAIN BACTERIA, GROWN UNDER SUITABLE CONDITIONS, PRODUCE SPECIFIC L-AMINO ACID DECARBOXYLASES...PH OPTIMA...ARE IN ACID RANGE, SO THAT CO2 PRODUCED CAN BE MEASURED MANOMETRICALLY. EF GALE IN D GLICK: METHODS OF BIOCHEMICAL ANALYSIS, VOL IV, PAGE 285, INTERSCIENCE, NY 1957.

Dates

2: Tan W, Wang W, Ma Q. Physiological and Pathological Function of Serine/Arginine-Rich Splicing Factor 4 and Related Diseases. Biomed Res Int. 2018 Feb 12;2018:3819719. doi: 10.1155/2018/3819719. eCollection 2018. Review. PubMed PMID: 29789787; PubMed Central PMCID: PMC5896335.

3: Ozaki M, Ozawa T, Yamada Y. Development of a New In Vivo Optical Probe for Biological Diagnosis and Therapy. In: Nakao K, Minato N, Uemoto S, editors. Innovative Medicine: Basic Research and Development [Internet]. Tokyo: Springer; 2015. Available from http://www.ncbi.nlm.nih.gov/books/NBK500343/ PubMed PMID: 29787177.

4: Hu ML, Zheng G, Zhang YD, Yan X, Li XC, Lin H. Effect of desensitizing toothpastes on dentine hypersensitivity: A systematic review and meta-analysis. J Dent. 2018 May 19. pii: S0300-5712(18)30129-5. doi: 10.1016/j.jdent.2018.05.012. [Epub ahead of print] Review. PubMed PMID: 29787782.

5: Bazer FW, Wang X, Johnson GA, Wu G. Select nutrients and their effects on conceptus development in mammals. Anim Nutr. 2015 Sep;1(3):85-95. doi: 10.1016/j.aninu.2015.07.005. Epub 2015 Aug 6. Review. PubMed PMID: 29767122; PubMed Central PMCID: PMC5945975.

6: Ziegler TE. Measuring peripheral oxytocin and vasopressin in nonhuman primates. Am J Primatol. 2018 May 14:e22871. doi: 10.1002/ajp.22871. [Epub ahead of print] Review. PubMed PMID: 29756649.

7: Cau L, Méchin MC, Simon M. Peptidylarginine deiminases and deiminated proteins at the epidermal barrier. Exp Dermatol. 2018 May 13. doi: 10.1111/exd.13684. [Epub ahead of print] Review. PubMed PMID: 29756256.

8: Saghaleini SH, Dehghan K, Shadvar K, Sanaie S, Mahmoodpoor A, Ostadi Z. Pressure Ulcer and Nutrition. Indian J Crit Care Med. 2018 Apr;22(4):283-289. doi: 10.4103/ijccm.IJCCM_277_17. Review. PubMed PMID: 29743767; PubMed Central PMCID: PMC5930532.

9: Tafoya S, Bustamante C. Molecular switch-like regulation in motor proteins. Philos Trans R Soc Lond B Biol Sci. 2018 Jun 19;373(1749). pii: 20170181. doi: 10.1098/rstb.2017.0181. Review. PubMed PMID: 29735735; PubMed Central PMCID: PMC5941176.

10: Holzmuller P, Geiger A, Nzoumbou-Boko R, Pissarra J, Hamrouni S, Rodrigues V, Dauchy FA, Lemesre JL, Vincendeau P, Bras-Gonçalves R. Trypanosomatid Infections: How Do Parasites and Their Excreted-Secreted Factors Modulate the Inducible Metabolism of l-Arginine in Macrophages? Front Immunol. 2018 Apr 20;9:778. doi: 10.3389/fimmu.2018.00778. eCollection 2018. Review. PubMed PMID: 29731753; PubMed Central PMCID: PMC5921530.

11: van den Berg MP, Meurs H, Gosens R. Targeting arginase and nitric oxide metabolism in chronic airway diseases and their co-morbidities. Curr Opin Pharmacol. 2018 May 2;40:126-133. doi: 10.1016/j.coph.2018.04.010. [Epub ahead of print] Review. PubMed PMID: 29729549.

12: Kim K, Choe HK. Role of hypothalamus in aging and its underlying cellular mechanisms. Mech Ageing Dev. 2018 May 2. pii: S0047-6374(18)30050-2. doi: 10.1016/j.mad.2018.04.008. [Epub ahead of print] Review. PubMed PMID: 29729230.

13: Zhou Y, Quan G, Wu Q, Zhang X, Niu B, Wu B, Huang Y, Pan X, Wu C. Mesoporous silica nanoparticles for drug and gene delivery. Acta Pharm Sin B. 2018 Mar;8(2):165-177. doi: 10.1016/j.apsb.2018.01.007. Epub 2018 Feb 12. Review. PubMed PMID: 29719777; PubMed Central PMCID: PMC5926503.

14: Karpiński TM, Adamczak A. Anticancer Activity of Bacterial Proteins and Peptides. Pharmaceutics. 2018 Apr 30;10(2). pii: E54. doi: 10.3390/pharmaceutics10020054. Review. PubMed PMID: 29710857.

15: Singh N, Ecker GF. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. Int J Mol Sci. 2018 Apr 24;19(5). pii: E1278. doi: 10.3390/ijms19051278. Review. PubMed PMID: 29695141.

16: Ganesan A. Epigenetic drug discovery: a success story for cofactor interference. Philos Trans R Soc Lond B Biol Sci. 2018 Jun 5;373(1748). pii: 20170069. doi: 10.1098/rstb.2017.0069. Review. PubMed PMID: 29685973; PubMed Central PMCID: PMC5915713.

17: Copeland RA. Protein methyltransferase inhibitors as precision cancer therapeutics: a decade of discovery. Philos Trans R Soc Lond B Biol Sci. 2018 Jun 5;373(1748). pii: 20170080. doi: 10.1098/rstb.2017.0080. Review. PubMed PMID: 29685962; PubMed Central PMCID: PMC5915721.

18: Aliashkevich A, Alvarez L, Cava F. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Front Microbiol. 2018 Apr 6;9:683. doi: 10.3389/fmicb.2018.00683. eCollection 2018. Review. PubMed PMID: 29681896; PubMed Central PMCID: PMC5898190.

19: Mohammadi A, Rashidi E, Amooeian VG. Brain, blood, cerebrospinal fluid, and serum biomarkers in schizophrenia. Psychiatry Res. 2018 Apr 13;265:25-38. doi: 10.1016/j.psychres.2018.04.036. [Epub ahead of print] Review. PubMed PMID: 29680514.

20: Yang C, Jeong S, Ku S, Lee K, Park MH. Use of gasotransmitters for the controlled release of polymer-based nitric oxide carriers in medical applications. J Control Release. 2018 Apr 16;279:157-170. doi: 10.1016/j.jconrel.2018.04.025. [Epub ahead of print] Review. PubMed PMID: 29673643.